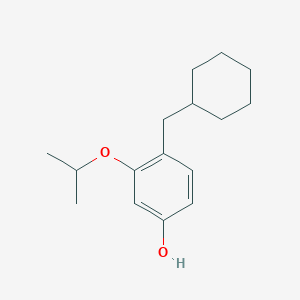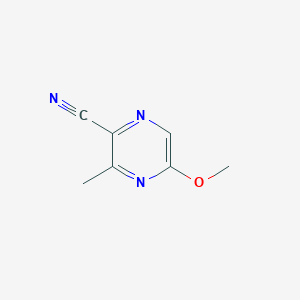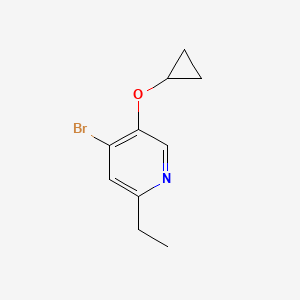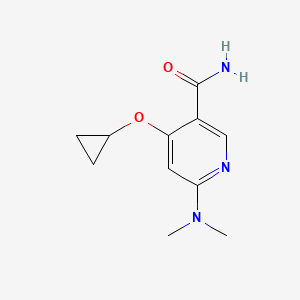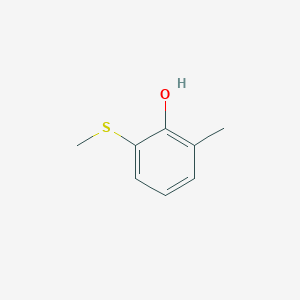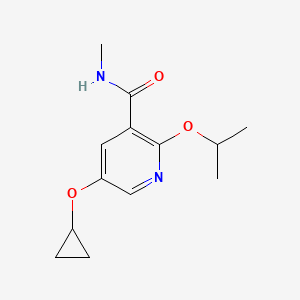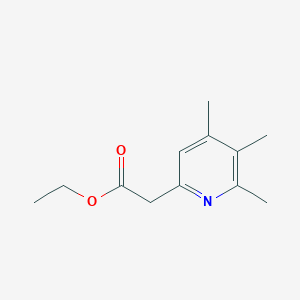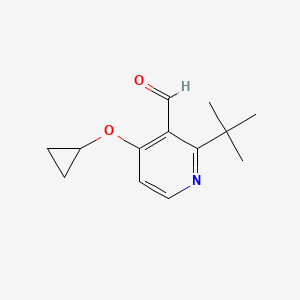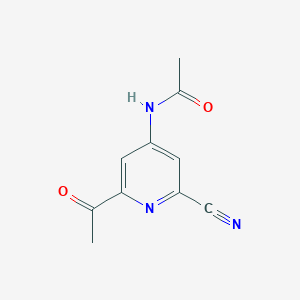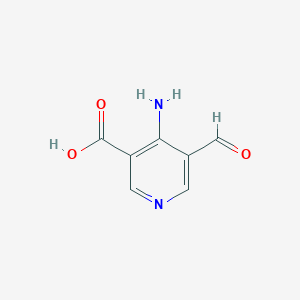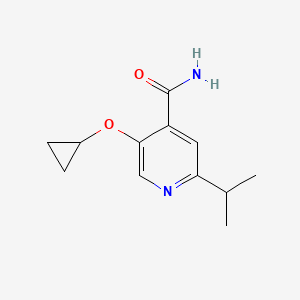
5-Cyclopropoxy-2-isopropylisonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropoxy-2-isopropylisonicotinamide is an organic compound with the molecular formula C12H16N2O2. It features a cyclopropoxy group and an isopropyl group attached to an isonicotinamide core. This compound is notable for its unique structural properties, which include a three-membered cyclopropane ring and a six-membered aromatic pyridine ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-2-isopropylisonicotinamide typically involves the reaction of isonicotinic acid with isopropylamine to form the isopropylisonicotinamide intermediate. This intermediate is then reacted with cyclopropyl alcohol under acidic conditions to yield the final product. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 5-Cyclopropoxy-2-isopropylisonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Cyclopropoxy-2-isopropylisonicotinamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 5-Cyclopropoxy-2-isopropylisonicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects. The cyclopropoxy and isopropyl groups play a crucial role in enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
- 5-Cyclopropoxy-2-methylisonicotinamide
- 5-Cyclopropoxy-2-ethylisonicotinamide
- 5-Cyclopropoxy-2-propylisonicotinamide
Comparison: Compared to its similar compounds, 5-Cyclopropoxy-2-isopropylisonicotinamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the isopropyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Propiedades
Fórmula molecular |
C12H16N2O2 |
|---|---|
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
5-cyclopropyloxy-2-propan-2-ylpyridine-4-carboxamide |
InChI |
InChI=1S/C12H16N2O2/c1-7(2)10-5-9(12(13)15)11(6-14-10)16-8-3-4-8/h5-8H,3-4H2,1-2H3,(H2,13,15) |
Clave InChI |
RAMQBIZJCSKRPJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC=C(C(=C1)C(=O)N)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


